6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-7-8-12-16-13(14(15)17(12)9-10)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSXZCYHPTZFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2N)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it an environmentally friendly approach. The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Temperature: Typically around 150-200°C.
Reaction time: Approximately 10-20 minutes.
Industrial Production Methods
This includes optimizing reaction conditions for larger batches and ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
While direct synthesis of 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is not explicitly detailed in the literature, analogous methods for imidazo[1,2-a]pyridines provide insights:
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Copper-Catalyzed Coupling : Copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines yields imidazo[1,2-a]pyridines under mild conditions .
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Microwave-Assisted Cyclization : Solvent-free microwave irradiation of N-phenacylpyridinium bromides with ammonium acetate generates imidazo[1,2-a]pyridines in high yields .
These methods highlight the role of 2-aminopyridine derivatives as key intermediates, suggesting that functionalization at the 3-position (e.g., amination) could follow similar protocols.
C–N Bond Functionalization
The 3-amine group in imidazo[1,2-a]pyridines participates in nucleophilic substitution and coupling reactions:
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BCl₃-Mediated Amination : BCl₃ facilitates C–N bond formation at the 3-position of imidazo[1,2-a]pyridines with secondary amines (e.g., morpholine, piperidine) in dichloromethane at 0°C, achieving yields of 70–88% .
Example Reaction Conditions
| Substrate | Amine | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-((Benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine | Piperidine | BCl₃ | DCM | 0→RT | 80 |
| 3-((Benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine | Morpholine | BCl₃ | DCM | 0→RT | 74 |
Three-Component Aza-Friedel–Crafts Reactions
Imidazo[1,2-a]pyridines undergo Y(OTf)₃-catalyzed three-component reactions with aldehydes and amines to form C3-alkylated derivatives . While the 3-amine derivative is not explicitly studied, the methodology suggests potential for further functionalization:
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Catalyst : Y(OTf)₃ (20 mol%)
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Conditions : Toluene, 110°C, air atmosphere
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Scope : Tolerates electron-rich aldehydes and cyclic amines (e.g., morpholine).
Optimized Protocol
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Reactant ratios: Imidazo[1,2-a]pyridine (1.0 equiv), aldehyde (1.5 equiv), amine (2.0 equiv)
Reaction Mechanisms
Key mechanistic insights from analogous systems:
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BCl₃ Activation : BCl₃ coordinates with the imidazo[1,2-a]pyridine nitrogen, facilitating nucleophilic attack at the 3-position via an aza-directed intermediate .
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DBU-Catalyzed Cyclization : Base-catalyzed dehydrohalogenation forms the imidazo[1,2-a]pyridine ring, as seen in phenacyl bromide and 2-aminopyridine couplings .
Scientific Research Applications
6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-amine
- 2-Phenylimidazo[1,2-a]pyridin-3-amine
- 6-Methylimidazo[1,2-a]pyridin-3-amine
Uniqueness
6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and phenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications .
Biological Activity
6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a methyl group and a phenyl group attached to an imidazo[1,2-a]pyridine scaffold. This specific substitution pattern influences its biological activity and chemical reactivity, enhancing its binding affinity to certain molecular targets such as estrogen receptor alpha and nuclear receptor coactivator 2.
The primary mechanism of action for this compound involves:
- Target Interaction : The compound interacts with key receptors, leading to changes in gene expression and cellular function.
- Metabolic Activation : It undergoes metabolic activation primarily through n-oxidation by cytochrome P450 1A2 (CYP1A2), which plays a crucial role in the metabolism of various drugs and xenobiotics .
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, leading to potential applications as an antimicrobial agent .
Binding Affinity Studies
In vitro studies have demonstrated the binding affinities of imidazo compounds to amyloid plaques, suggesting potential applications in neurodegenerative diseases. The binding affinities for different derivatives can vary significantly based on their structural modifications .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
| Parameter | Description |
|---|---|
| Absorption | Rapidly absorbed following administration |
| Metabolism | Primarily metabolized by CYP1A2 |
| Half-life | Variable; dependent on metabolic pathways |
| Excretion | Primarily via urine as metabolites |
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Activity : A study reported that derivatives of imidazo compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values demonstrating potent activity at low concentrations .
- Neurodegenerative Applications : Research into the binding properties of imidazo derivatives to amyloid plaques has shown promise for diagnostic imaging agents in Alzheimer's disease .
- Antimicrobial Efficacy : In vitro tests revealed that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine, and how are they optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, Schiff base intermediates can be prepared by reacting aldehyde derivatives with amines in glacial acetic acid, followed by cyclization . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Catalytic conditions (e.g., acid/base or metal catalysts) may enhance yield, while purification via column chromatography or recrystallization improves purity .
Q. How is the compound characterized using spectroscopic techniques, and what analytical challenges are encountered?
- Methodological Answer : Characterization relies on -NMR, -NMR, and IR spectroscopy. Challenges include resolving overlapping signals in aromatic regions and confirming the absence of regioisomers. For example, -NMR can distinguish methyl and phenyl substituents at positions 6 and 2, respectively, by analyzing coupling patterns and chemical shifts . Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns.
Q. What in vitro biological assays are typically employed to evaluate its pharmacological potential?
- Methodological Answer : Common assays include cyclooxygenase-2 (COX-2) inhibition studies using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods. Cell-based assays (e.g., cytotoxicity in cancer cell lines) and receptor-binding studies (e.g., radioligand displacement) are used to assess selectivity and potency. Positive controls (e.g., celecoxib for COX-2) and dose-response curves are essential for validation .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the synthesis design of this compound and its analogs?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and machine learning platforms like LabMate.AI can predict reaction pathways and transition states. For instance, ICReDD’s approach combines computational path searches with experimental validation to optimize conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
Q. What strategies are used to resolve contradictions between computational predictions and experimental data in its reactivity studies?
- Methodological Answer : Discrepancies arise from solvent effects, unaccounted intermediates, or approximations in computational models. Strategies include:
- Iterative feedback loops: Experimental data (e.g., kinetic profiles) refine computational parameters .
- Advanced sampling techniques (e.g., metadynamics) to explore free-energy landscapes.
- Validation via isotopic labeling or in-situ spectroscopic monitoring (e.g., ReactIR) .
Q. How do structural modifications (e.g., fluorination or isosteric replacement) impact its bioactivity and selectivity?
- Methodological Answer : Fluorination at the phenyl ring or methyl group can enhance metabolic stability and binding affinity. Isosteric replacements (e.g., replacing methyl with trifluoromethyl) alter electronic properties and steric bulk, which are evaluated via SAR studies. For example, trifluoromethyl analogs of imidazo[1,2-a]pyridines showed improved COX-2 selectivity in docking studies .
Q. What experimental designs are recommended to assess structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Systematic substitution : Vary substituents at positions 2, 3, and 6 while maintaining core structure.
- Bioisosteric replacements : Replace methyl groups with halogens or heterocycles to probe electronic effects .
- High-throughput screening : Test analogs against multiple targets (e.g., kinases, GPCRs) to identify off-target effects .
Q. How can machine learning platforms like LabMate.AI be integrated into reaction optimization for this compound's synthesis?
- Methodological Answer : LabMate.AI uses data from prior experiments (e.g., yields, reaction conditions) to train models predicting optimal parameters (e.g., catalyst loading, temperature). For imidazo[1,2-a]pyridines, such platforms can automate Ugi or C–N coupling reactions, reducing optimization time by >50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
